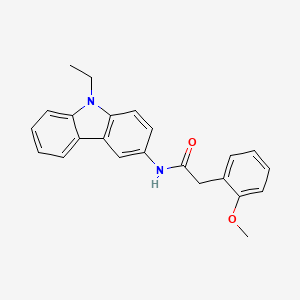
N-(9-ethyl-9H-carbazol-3-yl)-2-(2-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9-ethyl-9H-carbazol-3-yl)-2-(2-methoxyphenyl)acetamide, also known as ECA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-2-(2-methoxyphenyl)acetamide is not fully understood. However, it has been found to interact with several molecular targets in the body, including the cannabinoid receptors and the adenosine receptors. N-(9-ethyl-9H-carbazol-3-yl)-2-(2-methoxyphenyl)acetamide has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(9-ethyl-9H-carbazol-3-yl)-2-(2-methoxyphenyl)acetamide has been found to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-(9-ethyl-9H-carbazol-3-yl)-2-(2-methoxyphenyl)acetamide has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(9-ethyl-9H-carbazol-3-yl)-2-(2-methoxyphenyl)acetamide in lab experiments is its potential as a treatment for various diseases. N-(9-ethyl-9H-carbazol-3-yl)-2-(2-methoxyphenyl)acetamide has been found to have anti-cancer, neuroprotective, and anti-inflammatory properties, making it a potential treatment for these diseases. However, one limitation of using N-(9-ethyl-9H-carbazol-3-yl)-2-(2-methoxyphenyl)acetamide in lab experiments is its limited availability and high cost.
Orientations Futures
There are several future directions for the study of N-(9-ethyl-9H-carbazol-3-yl)-2-(2-methoxyphenyl)acetamide. One direction is to further investigate its mechanism of action and molecular targets. Another direction is to study its potential as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of new synthesis methods for N-(9-ethyl-9H-carbazol-3-yl)-2-(2-methoxyphenyl)acetamide could lead to increased availability and lower cost, making it more accessible for scientific research.
Méthodes De Synthèse
The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-2-(2-methoxyphenyl)acetamide involves the reaction of 9-ethylcarbazole with 2-methoxyphenylacetic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using column chromatography to obtain pure N-(9-ethyl-9H-carbazol-3-yl)-2-(2-methoxyphenyl)acetamide.
Applications De Recherche Scientifique
N-(9-ethyl-9H-carbazol-3-yl)-2-(2-methoxyphenyl)acetamide has been found to have potential applications in the field of medicine. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells. N-(9-ethyl-9H-carbazol-3-yl)-2-(2-methoxyphenyl)acetamide has also been studied for its neuroprotective effects and its ability to improve cognitive function. Additionally, N-(9-ethyl-9H-carbazol-3-yl)-2-(2-methoxyphenyl)acetamide has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Propriétés
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-2-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-3-25-20-10-6-5-9-18(20)19-15-17(12-13-21(19)25)24-23(26)14-16-8-4-7-11-22(16)27-2/h4-13,15H,3,14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXCUSJTPRCNTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CC3=CC=CC=C3OC)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9-ethyl-9H-carbazol-3-yl)-2-(2-methoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(4-chloro-3-methylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B5060190.png)
![isopropyl 3-[1-(ethoxycarbonyl)propyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5060198.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5060200.png)

![2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5060221.png)
![2-(4-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)-1,3-benzoxazole](/img/structure/B5060228.png)



![2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5060247.png)
![2-(2-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5060259.png)
![1,5-dichloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]-3-methylbenzene](/img/structure/B5060271.png)

![1-(4-bromo-2,6-difluorophenoxy)-3-[(1,1,3,3-tetramethylbutyl)amino]-2-propanol hydrochloride](/img/structure/B5060282.png)